
1-(3,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one
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Overview
Description
1-(3,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is a synthetic organic compound characterized by the presence of difluoromethyl groups attached to a phenyl ring, a bromine atom, and a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one typically involves the bromination of a precursor compound, such as 1-(3,4-Bis(difluoromethyl)phenyl)propan-1-one. The bromination reaction can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the bromination process efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
1-(3,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one involves its interaction with molecular targets through its functional groups. The bromine atom and difluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to specific targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(3,4-Bis(difluoromethyl)phenyl)-3-chloro-1-propanone: Similar structure but with a chlorine atom instead of bromine.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains trifluoromethyl groups and is used as a catalyst.
Uniqueness: 1-(3,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one is unique due to the presence of both difluoromethyl groups and a bromine atom, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in synthesis and research .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using 3,4-bis(difluoromethyl)bromobenzene and bromoacetyl bromide in the presence of Lewis acids like AlCl₃. Yield optimization requires precise control of stoichiometry (1:1.2 molar ratio of aryl substrate to acylating agent) and temperature (0–5°C to minimize side reactions). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) is critical to isolate the product .
Q. How can the purity and structural integrity of this compound be validated in academic research settings?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For crystalline samples, X-ray diffraction provides unambiguous structural confirmation, as demonstrated for analogous brominated ketones .
Q. What analytical techniques are most effective for monitoring the stability of this compound under varying storage conditions?
- Methodological Answer : Use differential scanning calorimetry (DSC) to assess thermal stability and identify decomposition temperatures. Accelerated degradation studies (e.g., exposure to UV light, humidity) paired with HPLC-MS can track hydrolytic or photolytic byproducts. Store the compound in amber vials under inert atmosphere (argon) at –20°C to prolong shelf life .
Advanced Research Questions
Q. How do the electron-withdrawing difluoromethyl groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The difluoromethyl groups enhance electrophilicity at the carbonyl carbon, facilitating nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). Density functional theory (DFT) calculations reveal a 15–20% increase in electrophilicity compared to non-fluorinated analogs, which aligns with experimental rate enhancements in Pd-catalyzed reactions .
Q. What strategies resolve contradictions in reported catalytic activity data for this compound in C–H functionalization reactions?
- Methodological Answer : Discrepancies often arise from solvent polarity effects or catalyst preactivation steps. Systematic screening of solvents (DMF vs. THF) and additives (e.g., silver salts for halide scavenging) can reconcile data. Kinetic studies under inert atmospheres are recommended to exclude oxygen interference .
Q. How can computational modeling predict regioselectivity in derivatization reactions involving the bromopropanone moiety?
- Methodological Answer : Molecular docking and frontier molecular orbital (FMO) analysis identify preferential attack sites. For example, the LUMO of the carbonyl group localizes at the α-carbon, favoring nucleophilic additions at this position. MD simulations further validate solvent-accessible surfaces for steric effects .
Q. What mechanistic insights explain the compound’s resistance to β-hydride elimination in transition-metal-catalyzed reactions?
- Methodological Answer : Steric hindrance from the 3,4-bis(difluoromethyl)phenyl group impedes β-hydride elimination pathways. Isotopic labeling (e.g., deuterium at the β-position) combined with kinetic isotope effect (KIE) studies quantifies this suppression, showing a 3-fold reduction in elimination rates compared to less bulky analogs .
Q. Specialized Methodological Considerations
Q. How to design a kinetic study to evaluate the bromine atom’s leaving-group ability in nucleophilic aromatic substitution?
- Methodological Answer : Conduct competitive reactions with nucleophiles (e.g., NaN₃, KSCN) under pseudo-first-order conditions. Monitor reaction progress via in situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) or ¹⁹F NMR to track fluorine environment changes. Rate constants derived from Eyring plots reveal activation parameters .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Methodological Answer : The compound’s low symmetry and fluorine-rich structure complicate crystallization. Slow evaporation from acetone/water (9:1) at 4°C promotes nucleation. Seeding with microcrystals of analogous structures (e.g., 2-bromo-4-methylpropiophenone) improves crystal quality .
Q. How does the compound’s fluorinated aryl moiety affect its application in photoactive materials?
Properties
Molecular Formula |
C11H9BrF4O |
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Molecular Weight |
313.09 g/mol |
IUPAC Name |
1-[3,4-bis(difluoromethyl)phenyl]-2-bromopropan-1-one |
InChI |
InChI=1S/C11H9BrF4O/c1-5(12)9(17)6-2-3-7(10(13)14)8(4-6)11(15)16/h2-5,10-11H,1H3 |
InChI Key |
VFJFHTOBBCFJKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)C(F)F)C(F)F)Br |
Origin of Product |
United States |
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